molecular formula C9H8N4O B8341252 N-(1H-pyrazol-4-yl)picolinamide

N-(1H-pyrazol-4-yl)picolinamide

Cat. No.: B8341252
M. Wt: 188.19 g/mol
InChI Key: ALHJIWFQWXQPCZ-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)picolinamide is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

N-(1H-pyrazol-4-yl)pyridine-2-carboxamide

InChI

InChI=1S/C9H8N4O/c14-9(8-3-1-2-4-10-8)13-7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14)

InChI Key

ALHJIWFQWXQPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CNN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-nitro-1H-pyrazole (2.5 g, 22 mmol) in ethanol (80 mL) was added to a Parr vessel under an argon atmosphere. Carefully into the vessel, 10% Pd/C (0.2 g) was added. The vessel was sealed and H2 was added to a pressure of 40 psi. The vessel was shaken for 3 hours and then the catalyst removed by filtration. The catalyst was washed with ethanol and the combined filtrates where evaporated to dryness under reduced pressure. The residue was dissolved in THF (350 mL), treated with triethyl amine (6.9 mL, 49 mmol) and cooled on an ice bath under an argon atmosphere. Picolinoyl chloride hydrochloride (3.94 g, 22.3 mmol) was added in one portion. When the reaction was complete, the solvent was removed under reduced pressure and the residue dissolved in dichloromethane. The solution was extracted with water, NaHCO3 sat, dried, and the solvent removed under reduced pressure. The crude residue was re-crystallized from ethyl acetate to afford N-(1H-pyrazol-4-yl)picolinamide. (2.19 g, 52%). 1H NMR (DMSO-d6) δ 10.88 (s, 1 H), 8.7 (s, 1 H), 8.12 (m, 2 H), 8.04 (m, 1 H,), 7.96 (s, 1 H), 7.65 (m, 1 H). MS: m/z=189[M+1]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
3.94 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Four

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